3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea
Description
The exact mass of the compound this compound is 362.11029355 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)11-3-5-12(6-4-11)22-15(26)21-8-13-10-25(24-23-13)14-2-1-7-20-9-14/h1-7,9-10H,8H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZFYQZYAAJVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains an indazole moiety, which is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities. Therefore, it’s possible that F6561-9595 interacts with multiple targets related to these biological activities.
Mode of Action
Compounds containing similar structures, such as indazole and imidazole, are known to interact with their targets in various ways. For instance, indazole derivatives can inhibit RNA and DNA synthesis in susceptible fungal cells. Imidazole derivatives, on the other hand, can exhibit a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Given the wide range of biological activities associated with indazole and imidazole derivatives, it’s likely that F6561-9595 affects multiple biochemical pathways related to these activities.
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition.
Result of Action
Based on the known activities of indazole and imidazole derivatives, it’s possible that F6561-9595 could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.
Biological Activity
The compound 3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is a notable member of the triazole class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N5O
- Molecular Weight : 343.30 g/mol
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains.
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.5 - 16 μg/mL |
| Candida albicans | 0.5 - 4 μg/mL |
In a study by Na et al., triazole compounds were evaluated for their antifungal activity against C. albicans, with derivatives exhibiting significant inhibition at low concentrations .
Anticancer Activity
Research has indicated that triazole-containing compounds can exhibit anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
A specific study highlighted that derivatives with trifluoromethyl substitutions enhance the anticancer activity through improved lipophilicity and cellular uptake .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Triazoles often inhibit key enzymes involved in fungal cell wall synthesis and bacterial DNA replication.
- Disruption of Membrane Integrity : The presence of trifluoromethyl groups enhances membrane permeability, allowing for increased drug accumulation within microbial cells.
- Modulation of Signaling Pathways : Some studies suggest that these compounds may interfere with signaling pathways involved in inflammation and cancer progression .
Study on Antibacterial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and tested for antibacterial activity against a panel of pathogens, including drug-resistant strains. The study found that compounds similar to the one discussed exhibited significant antibacterial effects, with some derivatives showing lower MIC values than standard antibiotics .
Antifungal Screening
Another investigation focused on the antifungal properties of triazole derivatives against pathogenic fungi such as Aspergillus fumigatus and Candida neoformans. The results indicated that certain modifications in the triazole ring structure led to enhanced antifungal activity, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazole derivatives, including the compound , exhibit significant anticancer properties. The triazole moiety is known for its ability to inhibit various kinases involved in cancer progression. Specifically, compounds containing pyridine and triazole structures have been studied for their potential to inhibit c-KIT kinase, which is implicated in several cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .
Antimicrobial Properties
The compound has also shown promise as an antibacterial agent. Studies have reported that similar triazole derivatives can effectively combat bacterial infections by disrupting bacterial cell wall synthesis and function . This application is particularly relevant given the rising concern over antibiotic resistance.
Material Science
Coordination Chemistry
The unique ability of the triazole group to act as a bidentate ligand allows for the formation of metal-organic frameworks (MOFs). These frameworks can exhibit luminescent properties and structural diversity, making them suitable for applications in sensors and catalysis . The compound's coordination capabilities with transition metals can lead to novel materials with enhanced electronic properties.
Polymer Science
In polymer chemistry, derivatives of triazoles are being explored as additives to improve the thermal stability and mechanical properties of polymers. The incorporation of such compounds can enhance the performance of materials used in high-temperature applications .
Case Study 1: Inhibition of c-KIT Kinase
A study investigated the efficacy of various triazole-based compounds against mutated forms of c-KIT kinase. The results indicated that specific substitutions on the triazole ring could significantly enhance inhibitory activity. The compound's structure allows it to fit into the kinase's active site effectively, providing a basis for further drug development targeting GIST .
Case Study 2: Antibacterial Activity
In a series of experiments assessing antibacterial efficacy, derivatives similar to 3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a dose-dependent response, with certain derivatives exhibiting MIC values comparable to established antibiotics .
Data Tables
Chemical Reactions Analysis
Key Structural Components
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Urea core : Likely formed via reaction of an isocyanate with an amine.
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1,2,3-Triazole ring : Typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry").
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Pyridin-3-yl substituent : Introduced via nucleophilic substitution or coupling reactions.
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Trifluoromethylphenyl group : Often incorporated via Suzuki-Miyaura coupling or direct fluorination.
Reactivity and Functionalization
The compound’s reactivity is influenced by its electron-deficient trifluoromethylphenyl group and the nucleophilic triazole-pyridinyl system.
Observed Reactivity in Analogues
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Triazole ring : Susceptible to electrophilic substitution at the C-5 position (e.g., bromination, nitration) .
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Urea moiety : Hydrolysis under acidic/basic conditions yields corresponding amines and CO₂ .
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Pyridine nitrogen : Participates in coordination chemistry (e.g., metal-organic frameworks) .
Example Modifications
Spectroscopic Characterization
Data from related compounds ( , ) suggest the following key spectral features:
FTIR
¹H NMR (DMSO-d₆)
Biological and Pharmacological Implications
While direct studies are unavailable, structural analogues demonstrate:
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Antimicrobial activity : Triazole-urea hybrids inhibit S. aureus and E. coli (MIC: 0.5–4.7 μM) , .
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Anticancer potential : Pyridinyl-triazoles show IC₅₀ values < 1 μM against HT-29 and H460 cell lines , .
Stability and Degradation
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Thermal stability : Decomposition >250°C (TGA data for similar ureas ).
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pH sensitivity : Stable in neutral conditions; hydrolyzes in strong acid/base .
Challenges and Research Gaps
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Limited direct synthetic data for this specific compound.
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Mechanistic insights into trifluoromethyl group’s electronic effects on reactivity remain underexplored.
Q & A
Q. What are the key considerations for optimizing the synthesis of this urea-triazole hybrid compound to improve yield and purity?
Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Reagent Ratios: Maintain a 1:1 molar ratio of azide (e.g., 1-azidopyridine) and alkyne (e.g., propargyl derivatives) to minimize side reactions .
- Catalytic System: Use copper sulfate (5 mol%) with sodium ascorbate as a reducing agent in a THF/water (1:1) solvent system at 50°C for 16 hours to achieve ~60% yield .
- Purification: Employ column chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol to isolate the pure product .
- Quality Control: Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity using HPLC (≥95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- 1H/13C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and triazole) and urea NH signals (δ 9.5–10.5 ppm). Trifluoromethyl groups appear as singlets (δ -60 ppm in 19F NMR) .
- IR Spectroscopy: Confirm urea C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS): Use ESI-HRMS to validate the molecular ion ([M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound to identify critical pharmacophoric elements?
Methodological Answer: SAR studies require strategic modifications and biological assays:
- Substituent Variation: Synthesize derivatives with substituents on the pyridine (e.g., electron-withdrawing groups) or urea moiety (e.g., alkyl/aryl modifications) .
- Biological Testing: Screen compounds against target receptors (e.g., kinase inhibitors) using dose-response assays (IC50 values) and compare potency .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
- Case Study: In analogous urea-triazole hybrids, trifluoromethyl groups enhanced metabolic stability, while pyridine substitutions modulated solubility .
Q. What methodological approaches are recommended to resolve contradictions in biological activity data observed across studies?
Methodological Answer: Contradictions often arise from assay variability or environmental factors. Mitigate these by:
- Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition to ensure reproducibility .
- Orthogonal Validation: Confirm activity with unrelated assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Environmental Controls: For in vitro studies, standardize cell culture conditions (e.g., O2 levels, serum batches) to minimize confounding variables .
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify trends obscured by outliers .
Q. How can researchers evaluate the hydrolytic stability of the urea moiety under physiological conditions?
Methodological Answer: Hydrolytic degradation studies are essential for pharmacokinetic profiling:
- Simulated Fluids: Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Stabilization Strategies: Co-crystallize with cyclodextrins or introduce steric hindrance (e.g., ortho-substituents on the arylurea) to reduce hydrolysis rates .
- Kinetic Analysis: Calculate half-life (t1/2) using first-order kinetics. For example, trifluoromethyl groups may enhance stability due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
